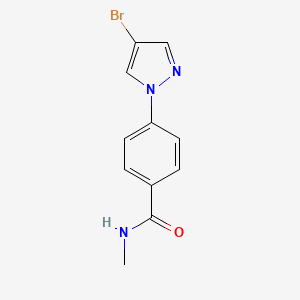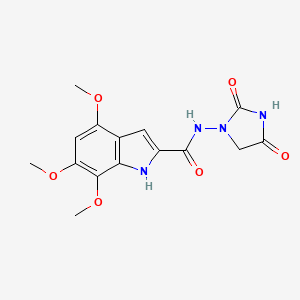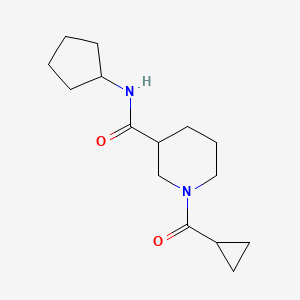
4-(4-bromopyrazol-1-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromopyrazol-1-yl)-N-methylbenzamide, also known as BPR1K061, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. In
Mecanismo De Acción
4-(4-bromopyrazol-1-yl)-N-methylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the disruption of various cellular processes, including cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, 4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects in various experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its high potency and selectivity towards CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes and for developing new drugs for the treatment of cancer and other diseases. However, one of the limitations of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide is its low solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. One area of research is the development of new analogs of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide that have improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer and neuroprotective effects of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide in humans.
Métodos De Síntesis
The synthesis of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide involves a multi-step process, which starts with the reaction of 4-bromopyrazole with N-methyl-4-aminobenzamide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction leads to the formation of 4-(4-bromopyrazol-1-yl)-N-methylbenzamide, which can be further purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(4-bromopyrazol-1-yl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-13-11(16)8-2-4-10(5-3-8)15-7-9(12)6-14-15/h2-7H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWKLLIPROWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)




![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

